1-Boc-4-(2-Methoxycarbonylphenyl)piperazine
Overview
Description
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine, also known as methyl 2-(Boc-piperazin-1-yl)benzoate, is a chemical compound with the molecular formula C17H24N2O4 and a molecular weight of 320.38 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a methoxycarbonylphenyl group. It is commonly used in organic synthesis and pharmaceutical research due to its versatile reactivity and structural features .
Preparation Methods
The reaction conditions often include the use of organic solvents such as dichloromethane and bases like triethylamine to facilitate the reactions .
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often employ continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine is widely used in scientific research, including:
Mechanism of Action
The mechanism of action of 1-Boc-4-(2-Methoxycarbonylphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule . The methoxycarbonylphenyl group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
1-Boc-4-(2-Methoxycarbonylphenyl)piperazine can be compared with other similar compounds, such as:
1-Boc-4-(4-Methoxycarbonylphenyl)piperazine: This compound has a similar structure but with the methoxycarbonyl group at the para position, which may affect its reactivity and binding properties.
1-Boc-piperazine: Lacking the methoxycarbonylphenyl group, this compound is less complex and may have different applications and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 4-(2-methoxycarbonylphenyl)piperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-11-9-18(10-12-19)14-8-6-5-7-13(14)15(20)22-4/h5-8H,9-12H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZGCXORLWXLGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC=CC=C2C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584658 | |
Record name | tert-Butyl 4-[2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
870703-74-5 | |
Record name | tert-Butyl 4-[2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00584658 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 870703-74-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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